(6R,9S)-vomifoliol

説明

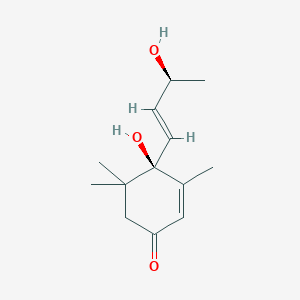

(6R,9S)-Vomifoliol, also known as (+)-blumenol A, is a megastigmane derivative with the molecular formula C₁₃H₂₀O₃. It belongs to the class of hydroxylated ionol derivatives and is characterized by its stereochemistry at positions C-6 (R configuration) and C-9 (S configuration) . This compound has been isolated from diverse plant families, including Alangiaceae (Alangium chinense), Lamiaceae (Stachys spp.), and Pontederiaceae (Monochoria vaginalis), where it exhibits anti-inflammatory and neuroactive properties . Its enantiomer, (6S,9R)-vomifoliol, shares the same molecular formula but differs in optical activity and biological interactions .

特性

分子式 |

C13H20O3 |

|---|---|

分子量 |

224.3 g/mol |

IUPAC名 |

(4R)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m0/s1 |

InChIキー |

KPQMCAKZRXOZLB-BXQPDHIASA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

異性体SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O)O)(C)C |

正規SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

同義語 |

vomifoliol |

製品の起源 |

United States |

類似化合物との比較

Stereoisomers of Vomifoliol

Vomifoliol exists in four stereoisomeric forms due to chiral centers at C-6 and C-7. Key isomers include:

- (6R,9S)-Vomifoliol: First reported in Monochoria vaginalis and Alangium chinense; exhibits anti-inflammatory activity (IC₅₀ = 6.4 μM) .

- (6S,9R)-Vomifoliol : Found in Gaultheria procumbens (Ericaceae) and lettuce (Lactuca sativa); optical rotation [α]²⁰D = +211.5° (CHCl₃) .

- (6S,9S)-Vomifoliol : Identified in lettuce and Alangium platanifolium; weaker anti-inflammatory activity (IC₅₀ = 10.1 μM) .

- (6R,9R)-Vomifoliol : Rare; confirmed via ECD spectroscopy in Palicourea spp. .

Table 1: Comparative Analysis of Vomifoliol Isomers

Analytical Differentiation

- Optical Rotation : (6S,9R)-vomifoliol shows strong dextrorotation (+211.5°), while (6R,9S) is its enantiomer with levorotation .

- NMR Shifts : C-6 carbon in (6S,9R)-vomifoliol exhibits a significant downfield shift (ΔδC = +24.7 ppm) compared to other isomers .

- ECD Spectroscopy : Used to distinguish (6S,9S) from (6R,9R) configurations .

Comparison with Structurally Related Megastigmanes

Dehydrovomifoliol

Dehydrovomifoliol lacks a hydroxyl group at C-9 and contains an additional double bond. Found in Monochoria vaginalis and lettuce, it shares biosynthetic pathways with vomifoliol but exhibits distinct UV and MS profiles .

Loliolide

A monoterpenoid lactone with a fused furan ring, loliolide is structurally simpler but co-occurs with vomifoliol in lettuce. It lacks the hydroxylation at C-9, reducing its polarity compared to vomifoliol .

Glycosylated Derivatives

Table 2: Key Derivatives of Vomifoliol

Ecological and Pharmacological Significance

- Plant Defense : this compound in Alangium chinense inhibits microglial inflammation, suggesting a role in plant-pathogen interactions .

- Species-Specific Distribution : (6S,9R)-Vomifoliol is prevalent in Ericaceae, while (6R,9S) dominates in Alangiaceae and Lamiaceae, indicating evolutionary divergence in biosynthesis .

- Bioactivity Variance : Anti-inflammatory potency ranks as (6S,9R) > (6R,9S) > (6S,9S), highlighting stereochemistry’s impact on receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。